2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide
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Description
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases.
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Studies on related compounds have focused on their crystal structures and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications in materials science. For example, research on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide demonstrated the generation of 3-D arrays via various intermolecular interactions, highlighting the compound's potential in designing novel materials with specific properties (Boechat et al., 2011).
Corrosion Inhibition
Derivatives of acetamides, including isoxazolidine and isoxazoline, have been synthesized and evaluated for their corrosion inhibition efficiencies. These compounds have shown promising results in protecting steel against corrosion in acidic and mineral oil mediums, suggesting applications in industrial corrosion prevention (Yıldırım & Cetin, 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research into benzothiazolinone acetamide analogs, including compounds similar in structure to 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide, has shown that these molecules could be used as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and free energy of electron injection. Additionally, molecular docking studies have provided insights into their potential biological activities by analyzing ligand-protein interactions (Mary et al., 2020).
Herbicidal Activity
Compounds structurally related to the specified acetamide have been synthesized and assessed for their herbicidal activities against various upland field plants. Studies found that certain derivatives exhibited strong herbicidal activities, suggesting their use in agricultural applications for weed control (Kai et al., 1998).
Synthesis and Biological Potentials
Further research has focused on synthesizing novel derivatives of similar acetamides and evaluating their antimicrobial and anticancer activities. These studies contribute to the development of new pharmaceuticals with potential applications in treating various diseases (Mehta et al., 2019).
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-10-3-1-9(2-4-10)14-7-11(23-25-14)8-15(24)22-13-6-5-12(19)16(20)17(13)21/h1-7H,8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSGAHFGEKIISW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=C(C(=C(C=C3)F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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